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molecular formula C10H11N3O2 B8783669 6-nitro-2-propyl-1H-benzimidazole

6-nitro-2-propyl-1H-benzimidazole

Cat. No. B8783669
M. Wt: 205.21 g/mol
InChI Key: YPWVUEVXSQTBCL-UHFFFAOYSA-N
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Patent
US05654436

Procedure details

A mixture of ethyl-butyroimidate hydrochloride (7.6 g, 50 mmol) and 4-nitro-1,2-phenylenediamine (7.6 g, 50 mmol) in ethanol (100 mL) was refluxed for 18 hours. The ethanol was evaporated under vacuum. The sticky solid was suspended in H2O (100 mL). Separation of the yellow solid gave the title compound (5.3 g, 52% yield). 1H-NMR (DMSO-d6 ; 200 MHz) δ 12.9 (s, 1H), 8.4 (s, 1H), 8.0-8.05 (d, 1H), 7.6-7.64 (d, 1H), 2.8-2.85 (t, 2H), 1.7-1.85 (m, 2H), 0.9-1.0 ppm (t, 3H),
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
Cl.C(O[C:5](=N)[CH2:6][CH2:7][CH3:8])C.[N+:10]([C:13]1[CH:18]=[CH:17][C:16]([NH2:19])=[C:15]([NH2:20])[CH:14]=1)([O-:12])=[O:11]>C(O)C>[CH2:6]([C:5]1[NH:20][C:15]2[CH:14]=[C:13]([N+:10]([O-:12])=[O:11])[CH:18]=[CH:17][C:16]=2[N:19]=1)[CH2:7][CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
Cl.C(C)OC(CCC)=N
Name
Quantity
7.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
Separation of the yellow solid

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1NC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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